molecular formula C8H5NO2S B12440715 2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid

2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B12440715
M. Wt: 179.20 g/mol
InChI Key: QYGBYAQGBVHMDD-UHFFFAOYSA-N
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Description

2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group, a thiophene ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2-carbaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Scientific Research Applications

2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The thiophene ring can participate in π-π interactions, enhancing binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid
  • 2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid

Uniqueness

2-Cyano-3-(thiophen-2-yl)prop-2-enoic acid is unique due to the specific positioning of the cyano group and the thiophene ring. This structural arrangement imparts distinct electronic properties and reactivity compared to its analogs. For example, the position of the thiophene ring can influence the compound’s ability to participate in π-π interactions and its overall stability .

Properties

IUPAC Name

2-cyano-3-thiophen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGBYAQGBVHMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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